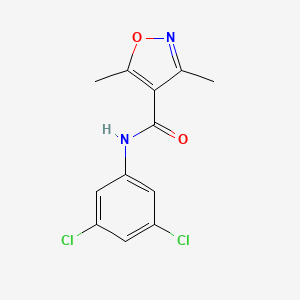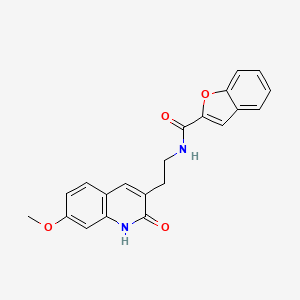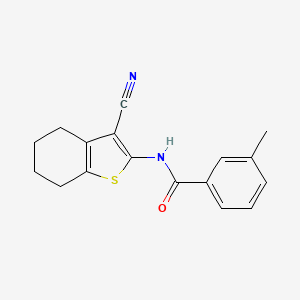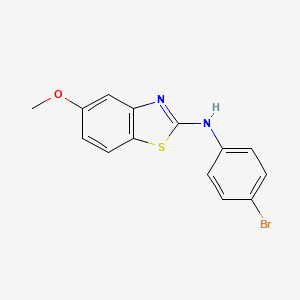![molecular formula C13H17N3O2 B2964974 N-[(6-morpholin-4-ylpyridin-3-yl)methyl]prop-2-enamide CAS No. 1156923-15-7](/img/structure/B2964974.png)
N-[(6-morpholin-4-ylpyridin-3-yl)methyl]prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-[(6-morpholin-4-ylpyridin-3-yl)methyl]prop-2-enamide” is a chemical compound with the molecular formula C12H15N3O2 and a molecular weight of 233.271 . It is available for scientific research needs .
Synthesis Analysis
The synthesis of similar compounds has been reported in literature . For instance, 2-[6-(Morpholin-4-yl)pyridin-3-ylamino]acetohydrazide was obtained starting from 6-morpholin-4-ylpyridin-3-amine via the formation of ester and then converted to the corresponding Schiff bases with the reaction with aromatic aldehydes . The carbothioamide, obtained from the reaction of hydrazide with phenylisothiocyanate, was converted to the corresponding 1,2,4-triazole and 1,3,4-thiadiazole derivatives by the treatment with NaOH or H2SO4, respectively . The cyclocondensation of the carbothioamide with 4-chlorophenacyl bromide or ethyl bromoacetate produced the corresponding 1,3-thiazole or 1,3-thiazolidine derivatives, respectively .Molecular Structure Analysis
The molecular structure of “N-[(6-morpholin-4-ylpyridin-3-yl)methyl]prop-2-enamide” can be represented by the SMILES string: C=CC(=O)Nc1ccc(nc1)N1CCOCC1 .Applications De Recherche Scientifique
Organic Synthesis and Medicinal Chemistry Applications
Enaminones, closely related to the chemical structure , are versatile intermediates in the synthesis of heterocyclic compounds, such as pyridine, pyrimidine, and pyrrole derivatives. These compounds serve as scaffolds for synthesizing natural products and biologically active molecules, showcasing their importance in drug discovery and organic synthesis (Negri et al., 2004). Moreover, morpholine and its derivatives exhibit a wide range of pharmacological activities, highlighting their significance in the development of new therapeutic agents (Asif & Imran, 2019).
Environmental Applications
In environmental science, compounds like morpholine are investigated for their roles in the photocatalytic degradation of pollutants. The study of such degradation pathways aids in understanding and improving water purification technologies, particularly in the removal of hazardous substances from water sources (Pichat, 1997). This research is pivotal for developing safer and more efficient methods to tackle environmental pollution.
Advanced Material Development
The synthesis and application of nanofiltration membranes, incorporating specific chemical functionalities found in the compound of interest, represent another research avenue. These membranes have significant potential in water treatment, showcasing advancements in membrane technology for environmental applications (Shao et al., 2022).
Safety and Hazards
The safety data sheet for a similar compound, N-Methyl-N-[(6-morpholin-4-ylpyridin-2-yl)methyl]amine, indicates that it causes severe skin burns and eye damage . It is recommended to not breathe dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of inhalation, skin contact, or eye contact, immediate medical attention is required .
Mécanisme D'action
Target of Action
The primary target of N-[(6-morpholin-4-ylpyridin-3-yl)methyl]prop-2-enamide is urease, a class of large heteropolymeric enzymes with the active site containing two nickel (II) atoms . Ureases are widely distributed in nature and are found in a variety of plants, algae, fungi, and bacteria .
Mode of Action
N-[(6-morpholin-4-ylpyridin-3-yl)methyl]prop-2-enamide interacts with its target urease by binding to the active site of the enzyme, which contains three water molecules and a hydroxide ion bridged between two nickel ions . During the enzymatic reaction, urea replaces these three water molecules and bridges the two metal ions. The surrounding by a hydrogen-bonding network strongly activates the inert urea molecule; it is subsequently attacked by the hydroxide ion, forming a tetrahedral transition state .
Biochemical Pathways
The interaction of N-[(6-morpholin-4-ylpyridin-3-yl)methyl]prop-2-enamide with urease affects the hydrolysis of urea to ammonia gas. This reaction is accelerated by urease at least 10^14 times over the spontaneous reaction . As a result of the enzymatic reaction, ammonia is released from the active site followed by the negatively charged carbamate .
Result of Action
The result of the action of N-[(6-morpholin-4-ylpyridin-3-yl)methyl]prop-2-enamide is the inhibition of urease activity, which can have significant effects at the molecular and cellular levels. For example, some compounds with similar structures have been found to be active on Mycobacterium smegmatis, and they displayed activity toward Candida albicans and Saccharomyces cerevisiae in high concentration .
Action Environment
Environmental factors can influence the action, efficacy, and stability of N-[(6-morpholin-4-ylpyridin-3-yl)methyl]prop-2-enamide. For instance, the compound should be stored in a well-ventilated place and kept in a tightly closed container . It is also important to note that the compound can cause severe skin burns and eye damage, and therefore, protective measures should be taken when handling it .
Propriétés
IUPAC Name |
N-[(6-morpholin-4-ylpyridin-3-yl)methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O2/c1-2-13(17)15-10-11-3-4-12(14-9-11)16-5-7-18-8-6-16/h2-4,9H,1,5-8,10H2,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYYPSURBNNNZNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCC1=CN=C(C=C1)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
n-{[6-(Morpholin-4-yl)pyridin-3-yl]methyl}prop-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[Cyano-(2-methoxyphenyl)methyl]-2-(1-methylpiperidin-4-yl)-1H-imidazole-5-carboxamide](/img/structure/B2964891.png)







![1-[4-Cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl]pyrazole-3-carboxylic acid](/img/structure/B2964903.png)
![N-(4-isopropylphenyl)-2-((2-thiomorpholinothiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2964904.png)


![3-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-8-ol](/img/structure/B2964913.png)
![5-((2-Chlorophenyl)(2,6-dimethylmorpholino)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2964914.png)